molecular formula C14H14ClFN2O2 B13499969 tert-Butyl (1-chloro-4-fluoroisoquinolin-6-yl)carbamate

tert-Butyl (1-chloro-4-fluoroisoquinolin-6-yl)carbamate

Cat. No.: B13499969
M. Wt: 296.72 g/mol
InChI Key: LABCYZOIBCOGCY-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-chloro-4-fluoroisoquinolin-6-yl)carbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a chloro-fluoro substituted isoquinoline ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-chloro-4-fluoroisoquinolin-6-yl)carbamate typically involves the following steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through various methods, including the Pomeranz-Fritsch reaction or the Bischler-Napieralski reaction.

    Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced through halogenation reactions using reagents such as thionyl chloride or fluorine gas.

    Formation of the Carbamate Group: The carbamate group is introduced by reacting the isoquinoline derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of tert-butyl N-(1-chloro-4-fluoroisoquinolin-6-yl)carbamate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of isoquinoline N-oxide derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its potential as a pharmacological agent due to its unique structure.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
  • Evaluated for its ability to modulate specific biological pathways.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-chloro-4-fluoroisoquinolin-6-yl)carbamate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl N-(2-chloro-4-fluorophenyl)carbamate
  • tert-Butyl N-(1-chloro-3-fluoroisoquinolin-6-yl)carbamate
  • tert-Butyl N-(1-chloro-4-fluoropyridin-6-yl)carbamate

Comparison:

  • Structural Differences: The position and nature of the substituents on the aromatic ring can significantly influence the chemical and biological properties of these compounds.
  • Reactivity: The presence of different substituents can affect the reactivity of the compound in various chemical reactions.
  • Applications: While similar compounds may share some applications, tert-butyl N-(1-chloro-4-fluoroisoquinolin-6-yl)carbamate may exhibit unique properties that make it more suitable for specific research or industrial applications.

Properties

Molecular Formula

C14H14ClFN2O2

Molecular Weight

296.72 g/mol

IUPAC Name

tert-butyl N-(1-chloro-4-fluoroisoquinolin-6-yl)carbamate

InChI

InChI=1S/C14H14ClFN2O2/c1-14(2,3)20-13(19)18-8-4-5-9-10(6-8)11(16)7-17-12(9)15/h4-7H,1-3H3,(H,18,19)

InChI Key

LABCYZOIBCOGCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=NC=C2F)Cl

Origin of Product

United States

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